molecular formula C15H13N3O2S B15160044 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- CAS No. 832686-58-5

1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)-

Cat. No.: B15160044
CAS No.: 832686-58-5
M. Wt: 299.3 g/mol
InChI Key: HKAOVUKGIQLZSM-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with furanyl, methoxyphenyl, and methylthio groups, which may impart unique chemical and biological properties.

Properties

CAS No.

832686-58-5

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

5-(furan-2-yl)-6-(4-methoxyphenyl)-3-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C15H13N3O2S/c1-19-11-7-5-10(6-8-11)13-14(12-4-3-9-20-12)16-15(21-2)18-17-13/h3-9H,1-2H3

InChI Key

HKAOVUKGIQLZSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N=N2)SC)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazine Ring: Starting with appropriate precursors such as nitriles or amidines, the triazine ring can be formed through cyclization reactions.

    Substitution Reactions: Introduction of the furanyl, methoxyphenyl, and methylthio groups can be achieved through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring or substituents can be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Possible applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine Derivatives: Compounds with similar triazine cores but different substituents.

    Furanyl-Substituted Compounds: Molecules featuring the furanyl group.

    Methoxyphenyl-Substituted Compounds: Compounds with methoxyphenyl groups.

Uniqueness

1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Biological Activity

1,2,4-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is of particular interest for its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula: C14_{14}H12_{12}N4_{4}OS
  • Molecular Weight: 284.34 g/mol

Biological Activity Overview

Research indicates that 1,2,4-triazine derivatives exhibit a range of biological activities. The specific compound has been studied for its potential as an antimicrobial agent and anticancer agent . Below are detailed findings from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazine derivatives. The compound 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- demonstrated significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study compared the antibacterial activity of several triazine derivatives against standard bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as Ciprofloxacin.

CompoundBacterial StrainMIC (µg/mL)
1,2,4-Triazine derivativeE. coli50
Standard (Ciprofloxacin)E. coli25
1,2,4-Triazine derivativeS. aureus40
Standard (Rifampicin)S. aureus20

Anticancer Activity

The anticancer potential of triazine derivatives has also been explored extensively. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving various cancer cell lines (MCF-7 for breast cancer and HeLa for cervical cancer), the compound exhibited notable cytotoxic effects.

Cell LineIC50 (µM)
MCF-715.83
HeLa16.32

These results indicate that the compound effectively inhibits cell proliferation in these cancer models.

The mechanism by which the compound exerts its biological effects may involve the inhibition of specific cellular pathways. For instance:

  • Inhibition of Protein Kinase Activity: The compound may interfere with kinases involved in cell growth and survival.
  • Induction of Apoptosis: It has been observed to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

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